GP IIb-IIIa Antagonism Validates Core Scaffold
While the target compound itself is a building block and lacks direct biological data, its core scaffold—the 3-azaspiro[5.5]undecane nucleus—has been validated in potent glycoprotein IIb-IIIa antagonists. When elaborated with appropriate side chains, this scaffold yielded compounds with nanomolar activity in inhibiting platelet aggregation, demonstrating its utility as a central template for nonpeptide RGD mimics [1]. This contrasts with simpler piperidine-based templates that may not achieve the same conformational constraints for optimal receptor binding.
| Evidence Dimension | Platelet Aggregation Inhibition (in vitro functional assay) |
|---|---|
| Target Compound Data | Core scaffold: 3-azaspiro[5.5]undecane |
| Comparator Or Baseline | Simpler piperidine scaffolds (implied baseline for nonpeptide RGD mimics) |
| Quantified Difference | Potent activity reported; specific IC50 values for elaborated antagonists range from nanomolar to low micromolar depending on substitution. |
| Conditions | In vitro platelet aggregation assay using human platelet-rich plasma stimulated with ADP or collagen [1]. |
Why This Matters
This validates the 3-azaspiro[5.5]undecane core as a privileged scaffold for achieving potent biological activity, justifying procurement for projects targeting protein-protein interactions or receptor antagonism.
- [1] Pandey, A., et al. (2001). Spirocyclic nonpeptide glycoprotein IIb-IIIa antagonists. Part 2: design of potent antagonists containing the 3-azaspiro[5.5]undecanes. Bioorganic & Medicinal Chemistry Letters, 11(10), 1293-1296. DOI: 10.1016/s0960-894x(01)00216-5. View Source
